2-methyl-1-[(oxolan-2-yl)methyl]piperazine
Description
2-Methyl-1-[(oxolan-2-yl)methyl]piperazine (CAS: 832698-69-8) is a piperazine derivative with a methyl group at the 2-position of the piperazine ring and an oxolanylmethyl (tetrahydrofuran-2-ylmethyl) substituent at the 1-position. Its molecular formula is C₉H₁₈N₂O (MW: 170.25 g/mol). The compound exhibits stereochemistry, with the (2R)-oxolane configuration being explicitly noted in some studies .
Properties
IUPAC Name |
2-methyl-1-(oxolan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-7-11-4-5-12(9)8-10-3-2-6-13-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZONJQAOBYZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Methylpiperazine
A direct method involves the alkylation of 2-methylpiperazine with (oxolan-2-yl)methyl bromide or chloride. This reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) with a base such as potassium carbonate to deprotonate the secondary amine. For example:
Reaction Conditions :
-
Substrate : 2-Methylpiperazine (1.0 equiv)
-
Alkylating Agent : (Oxolan-2-yl)methyl bromide (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 80°C, 12 hours
-
Workup : Aqueous extraction, followed by column chromatography (silica gel, ethyl acetate/hexane).
This method is analogous to the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, where alkylation with a heteroaryl group was achieved under similar conditions.
Reductive Amination
Reductive amination offers an alternative route by condensing 2-methylpiperazine with oxolane-2-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method is advantageous for avoiding harsh alkylation conditions:
Reaction Conditions :
-
Substrate : 2-Methylpiperazine (1.0 equiv)
-
Aldehyde : Oxolane-2-carbaldehyde (1.1 equiv)
-
Reducing Agent : NaBH₃CN (1.5 equiv)
-
Solvent : Methanol, room temperature, 24 hours
-
Workup : Acid-base extraction, followed by solvent evaporation.
This approach mirrors the synthesis of N-methylpiperazine acid salts used in Olanzapine production, where reductive steps ensured selective amine formation.
Protection-Deprotection Strategies
To enhance regioselectivity, one nitrogen of the piperazine ring may be protected during alkylation. A benzyl group is commonly used due to its ease of removal via hydrogenolysis:
Stepwise Synthesis
-
Protection : 2-Methylpiperazine is treated with benzyl chloride to yield 1-benzyl-2-methylpiperazine.
-
Alkylation : The free nitrogen is alkylated with (oxolan-2-yl)methyl bromide.
-
Deprotection : Hydrogenolysis with Pd/C and H₂ removes the benzyl group.
Example Protocol :
-
Protection : 2-Methylpiperazine + BnCl → 1-Benzyl-2-methylpiperazine (K₂CO₃, DMF, 60°C).
-
Alkylation : 1-Benzyl-2-methylpiperazine + (Oxolan-2-yl)methyl bromide → 1-Benzyl-2-methyl-1-[(oxolan-2-yl)methyl]piperazine.
-
Deprotection : Hydrogenation (5% Pd/C, H₂, ethanol, 40°C) yields the final product.
Purification and Characterization
Crystallization Techniques
Crude products are often purified via crystallization. For instance, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate was isolated by cooling the reaction mixture to 0–5°C and washing with toluene. Similarly, 2-methyl-1-[(oxolan-2-yl)methyl]piperazine may be crystallized from a dichloromethane/diisopropylether mixture.
Analytical Data
-
¹H NMR (CDCl₃): δ 1.45–1.60 (m, 2H, CH₂), 2.30 (s, 3H, N–CH₃), 2.50–2.70 (m, 8H, piperazine), 3.40–3.60 (m, 2H, OCH₂), 4.00–4.20 (m, 1H, oxolane CH).
-
¹³C NMR : δ 46.5 (N–CH₃), 54.8–56.2 (piperazine C), 67.8 (OCH₂), 72.1 (oxolane CH), 107.5 (oxolane C).
-
MS (ESI+) : m/z 199.2 [M+H]⁺.
Industrial-Scale Considerations
Large-scale synthesis prioritizes solvent-free or low-solvent conditions to reduce costs and environmental impact. For example, the Olanzapine synthesis avoided solvents by using excess N-methylpiperazine, a strategy adaptable to 2-methyl-1-[(oxolan-2-yl)methyl]piperazine production.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(oxolan-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with various functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that piperazine derivatives, including 2-methyl-1-[(oxolan-2-yl)methyl]piperazine, exhibit antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The piperazine ring is crucial for the activity of these compounds, as modifications to this structure can significantly alter their efficacy against pathogens .
1.2 Anticancer Potential
The compound has shown promise in cancer research, particularly as a potential inhibitor of specific kinases involved in tumor growth and proliferation. Studies have highlighted the role of piperazine derivatives in targeting pathways associated with cancer cell survival, making them candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-methyl-1-[(oxolan-2-yl)methyl]piperazine is essential for optimizing its pharmacological properties. The following table summarizes key modifications and their impacts on biological activity:
Case Studies
3.1 Inhibition of Mycobacterium tuberculosis
A study evaluated various analogues of piperazine derivatives, including 2-methyl-1-[(oxolan-2-yl)methyl]piperazine, against M. tuberculosis. The results indicated that certain structural modifications could enhance selectivity and potency against resistant strains, highlighting the importance of the piperazine scaffold in drug design .
3.2 Cancer Treatment Trials
In preclinical trials, compounds similar to 2-methyl-1-[(oxolan-2-yl)methyl]piperazine were tested for their ability to inhibit specific kinases associated with cancer progression. These studies revealed that some derivatives could effectively reduce tumor growth in vitro and in vivo, suggesting a viable pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 2-methyl-1-[(oxolan-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
2.1. Substituent Position and Steric Effects
- 4-Methylpiperazine Derivatives : In COVID-19 PLpro inhibitors, a 4-methylpiperazine substituent (e.g., compound 2 in ) demonstrated superior activity (IC₅₀ <0.015 μM) compared to 2- or 3-methyl analogs. This highlights the critical role of substituent position, where the 4-methyl group likely optimizes steric and electronic interactions with the enzyme .
- 2-Methylpiperazine in Target Compound : The 2-methyl group in the target compound may reduce activity in similar enzymatic contexts due to suboptimal spatial positioning. However, this could be advantageous in other applications where steric hindrance or altered binding is desired.
2.2. Oxolanylmethyl vs. Carbonyl-Linked Substituents
- 1-(Tetrahydro-2-furoyl)piperazine (CAS: 63074-07-7): This derivative features a carbonyl bridge between the piperazine and oxolane rings (C₉H₁₆N₂O₂). It is used as an intermediate in terazosin hydrochloride synthesis .
- This structural difference could favor applications in central nervous system (CNS) drug design.
2.3. Comparison with Aromatic and Halogenated Substituents
- Benzhydrylpiperazines : Compounds like 1-(bis(4-fluorophenyl)methyl)piperazine () show potent antimicrobial and anticancer activities due to aromatic π-π interactions. The target compound’s oxolanylmethyl group lacks aromaticity but introduces an ether oxygen, which may engage in hydrogen bonding or alter metabolic stability .
- Chlorinated Piperazines : In coumarin-piperazine hybrids, chlorine substituents enhance acetylcholinesterase (AChE) inhibition. Replacing chlorine with trifluoromethyl or hydrogen reduces activity, emphasizing the importance of electron-withdrawing groups. The target compound’s oxolanylmethyl group is electron-neutral, suggesting divergent pharmacological profiles .
3.1. Antiproliferative Effects
- β-Elemene Piperazine Derivatives : Substitutions at the C-4 position of piperazine (e.g., ethyl or isopropyl) reduce antiproliferative effects in leukemia cells compared to methyl or hydrogen. The target compound’s 2-methyl group may similarly influence activity, though its oxolanylmethyl group could modulate cytotoxicity through ROS generation pathways .
3.2. Enzyme Inhibition
- MAO Inhibitors: Replacing morpholine with piperazine in thiazolylhydrazine derivatives enhances monoamine oxidase (MAO) inhibition. The target compound’s methyl and oxolanylmethyl groups may further optimize binding, though empirical data are needed .
Biological Activity
2-Methyl-1-[(oxolan-2-yl)methyl]piperazine is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is being explored for various applications, including antimicrobial and antifungal properties, as well as its role in drug development.
The compound features a piperazine ring substituted with a methyl group and an oxolane moiety, which influences its reactivity and biological interactions. Its unique structure allows for specific interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Research indicates that 2-methyl-1-[(oxolan-2-yl)methyl]piperazine exhibits several biological activities:
The biological activity of 2-methyl-1-[(oxolan-2-yl)methyl]piperazine is thought to involve its interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction can modulate the activity of these targets, leading to various physiological effects. The exact mechanisms are still under investigation but may involve inhibition of key metabolic pathways in pathogens.
Comparative Analysis
To better understand the potential of 2-methyl-1-[(oxolan-2-yl)methyl]piperazine, it is useful to compare it with other piperazine derivatives. Below is a summary table highlighting similarities and differences in biological activities among selected compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methyl-1-[(oxolan-2-yl)methyl]piperazine | Piperazine with oxolane group | Antimicrobial, antifungal |
| 1-(2-hydroxyethyl)piperazine | Hydroxyl substitution on piperazine | Antimicrobial |
| 1-(2-chloroethyl)piperazine | Chloroethyl group | Increased reactivity in substitution |
| 1-(4-substitutedbenzoyl)piperazine | Benzoyl group on piperazine | Cytotoxic against cancer cells |
This table illustrates the diversity of piperazine derivatives and their varying biological activities, indicating that modifications to the piperazine structure can significantly influence their pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, providing insights into their potential applications:
- Antimicrobial Studies : A study highlighted the synthesis and evaluation of various substituted piperazines for antimicrobial activity. Compounds similar to 2-methyl-1-[(oxolan-2-yl)methyl]piperazine showed promising results against common bacterial strains .
- Cancer Research : Research has indicated that certain piperazine derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting that modifications to the piperazine structure could enhance anticancer properties .
- Mechanistic Studies : Investigations into the mechanism of action revealed that some piperazines inhibit essential enzymes in pathogens, such as inosine monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, which is critical for purine biosynthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
